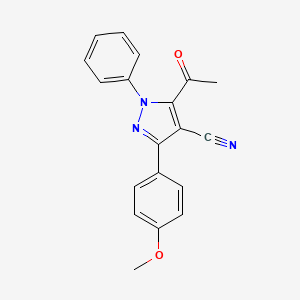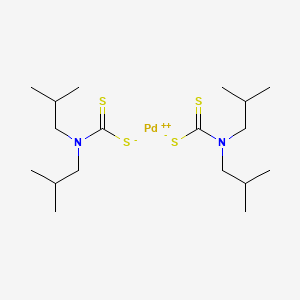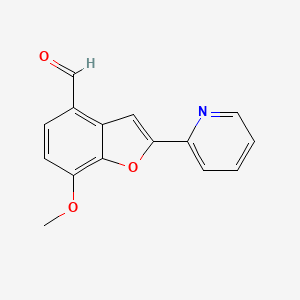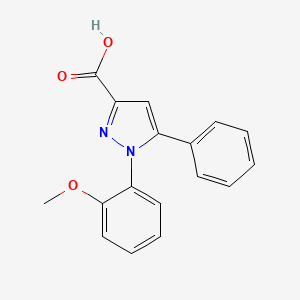
5-(3,4-Dichlorophenyl)-2-oxo-N-propyl-3-oxazolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the dichlorophenyl group in its structure enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide typically involves the reaction of 3,4-dichlorophenyl isocyanate with N-propyl oxazolidine-3-carboxylic acid. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxazolidinone derivatives with enhanced biological activity.
Reduction: Amine derivatives that can be further functionalized.
Applications De Recherche Scientifique
5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3,4-Dichlorophenyl)-2-oxo-N-methyloxazolidine-3-carboxamide
- 5-(3,4-Dichlorophenyl)-2-oxo-N-ethyloxazolidine-3-carboxamide
- 5-(3,4-Dichlorophenyl)-2-oxo-N-butyl-oxazolidine-3-carboxamide
Uniqueness
5-(3,4-Dichlorophenyl)-2-oxo-N-propyloxazolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy compared to similar compounds.
Propriétés
Numéro CAS |
34725-09-2 |
|---|---|
Formule moléculaire |
C13H14Cl2N2O3 |
Poids moléculaire |
317.16 g/mol |
Nom IUPAC |
5-(3,4-dichlorophenyl)-2-oxo-N-propyl-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-2-5-16-12(18)17-7-11(20-13(17)19)8-3-4-9(14)10(15)6-8/h3-4,6,11H,2,5,7H2,1H3,(H,16,18) |
Clé InChI |
MZLSZOAIBLYCQU-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)N1CC(OC1=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)

![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)
![N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B12886397.png)
![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)

![2-{[(3S)-Oxolan-3-yl]oxy}aniline](/img/structure/B12886425.png)





